6-cyclopropyl-N-[1-(3-methyl-1H-pyrazol-1-yl)propan-2-yl]-1-propyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
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Overview
Description
6-CYCLOPROPYL-N~4~-[1-METHYL-2-(3-METHYL-1H-PYRAZOL-1-YL)ETHYL]-1-PROPYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound featuring a pyrazolo[3,4-b]pyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-CYCLOPROPYL-N~4~-[1-METHYL-2-(3-METHYL-1H-PYRAZOL-1-YL)ETHYL]-1-PROPYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multiple steps, including the formation of the pyrazolo[3,4-b]pyridine core and subsequent functionalization.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
6-CYCLOPROPYL-N~4~-[1-METHYL-2-(3-METHYL-1H-PYRAZOL-1-YL)ETHYL]-1-PROPYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can modify the pyrazole or pyridine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various halogenating agents for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or aryl groups .
Scientific Research Applications
6-CYCLOPROPYL-N~4~-[1-METHYL-2-(3-METHYL-1H-PYRAZOL-1-YL)ETHYL]-1-PROPYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its role as a kinase inhibitor, affecting various cellular pathways.
Medicine: Potential therapeutic agent for cancer treatment due to its ability to inhibit specific kinases involved in tumor growth.
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in analytical studies.
Mechanism of Action
The mechanism of action of 6-CYCLOPROPYL-N~4~-[1-METHYL-2-(3-METHYL-1H-PYRAZOL-1-YL)ETHYL]-1-PROPYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE involves the inhibition of specific kinases, which are enzymes that play a crucial role in cell signaling and regulation. By binding to the active site of these kinases, the compound prevents their activity, thereby disrupting the signaling pathways that promote cell proliferation and survival. This makes it a promising candidate for targeted cancer therapies .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds also feature a pyrazolo core and are known for their kinase inhibitory activity.
Imidazole-containing compounds: Known for their broad range of biological activities, including kinase inhibition.
Uniqueness
6-CYCLOPROPYL-N~4~-[1-METHYL-2-(3-METHYL-1H-PYRAZOL-1-YL)ETHYL]-1-PROPYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is unique due to its specific structural features, such as the cyclopropyl and pyrazole moieties, which contribute to its high specificity and potency as a kinase inhibitor. This structural uniqueness enhances its potential as a therapeutic agent compared to other similar compounds .
Properties
Molecular Formula |
C20H26N6O |
---|---|
Molecular Weight |
366.5 g/mol |
IUPAC Name |
6-cyclopropyl-N-[1-(3-methylpyrazol-1-yl)propan-2-yl]-1-propylpyrazolo[3,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C20H26N6O/c1-4-8-26-19-17(11-21-26)16(10-18(23-19)15-5-6-15)20(27)22-14(3)12-25-9-7-13(2)24-25/h7,9-11,14-15H,4-6,8,12H2,1-3H3,(H,22,27) |
InChI Key |
XPGXIHUUJWOJBY-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C2=C(C=N1)C(=CC(=N2)C3CC3)C(=O)NC(C)CN4C=CC(=N4)C |
Origin of Product |
United States |
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